Cas no 2248355-85-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate structure
2248355-85-1 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate
CAS No:2248355-85-1
MF:C17H13NO5S
MW:343.353823423386
CID:6369595
PubChem ID:165725304
Update Time:2025-07-17

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate
    • 2248355-85-1
    • EN300-6516260
    • Inchi: 1S/C17H13NO5S/c1-2-24(22)14-10-6-5-9-13(14)17(21)23-18-15(19)11-7-3-4-8-12(11)16(18)20/h3-10H,2H2,1H3
    • InChI Key: YQTFJKFOANIIMI-UHFFFAOYSA-N
    • SMILES: S(CC)(C1C=CC=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O

Computed Properties

  • Exact Mass: 343.05144369g/mol
  • Monoisotopic Mass: 343.05144369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 100Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate

Professional Introduction to Compound with CAS No. 2248355-85-1 and Product Name: 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate

The compound with the CAS number 2248355-85-1 and the product name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a dioxo group, an ethanesulfinyl moiety, and a benzoate ester, which collectively contribute to its unique chemical properties and biological interactions.

In recent years, there has been a growing interest in the development of novel compounds that exhibit inhibitory effects on various enzymes and signaling pathways implicated in human diseases. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate molecule has been extensively studied for its potential role in modulating these pathways. Specifically, its structure suggests that it may interact with enzymes involved in inflammation, metabolism, and cell proliferation. Preliminary studies have indicated that this compound demonstrates promising activity in preclinical models, making it a valuable candidate for further investigation.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the isoindole core through cyclization reactions, followed by the introduction of the dioxo and ethanesulfinyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations. The final product is characterized using a combination of spectroscopic methods (e.g., NMR, IR) and chromatographic techniques (e.g., HPLC) to confirm its structural integrity.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The isoindole scaffold is known to exhibit neuroprotective properties by interacting with specific receptors and ion channels in the brain. Additionally, the presence of the ethanesulfinyl group enhances its solubility and bioavailability, which are critical factors for drug efficacy. Recent research has highlighted the compound's ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in neuroinflammation. These findings suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate could be a valuable therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

Furthermore, the compound has shown promise in combating metabolic disorders. Studies have demonstrated that it can modulate lipid metabolism by inhibiting fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). These enzymes are crucial for de novo lipogenesis, and their inhibition can lead to reduced triglyceride levels and improved insulin sensitivity. The dioxo group in the molecule appears to play a critical role in these interactions by stabilizing transition states and enhancing binding affinity. This mechanism aligns with current trends in drug discovery aimed at targeting metabolic pathways for obesity and type 2 diabetes.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate have also been thoroughly evaluated. In vivo studies have revealed that it exhibits moderate oral bioavailability and prolonged half-life, suggesting its suitability for chronic therapeutic use. The compound's metabolic stability is influenced by the presence of the benzoate ester group, which protects it from rapid degradation by esterases. However, further research is needed to optimize its pharmacokinetic profile through structural modifications.

From a regulatory perspective, 2248355-85-1 has been submitted for preclinical safety assessments to ensure its compatibility with human use. Toxicological studies have focused on evaluating its acute toxicity, repeated dose toxicity, genotoxicity, and carcinogenic potential. Preliminary results indicate that the compound is well-tolerated at therapeutic doses but may cause mild gastrointestinal disturbances at higher concentrations. These findings will be crucial for guiding future clinical trials and ensuring patient safety.

The development of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(ethanesulfinyl)benzoate also underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. By integrating computational modeling with experimental validation, researchers can accelerate the discovery process and identify promising candidates more efficiently. Advanced computational techniques such as molecular docking have been used to predict binding interactions between this compound and target proteins. These predictions have guided synthetic modifications aimed at improving potency and selectivity.

In conclusion,2248355-85-1 represents a significant advancement in pharmaceutical chemistry with its unique structural features and multifaceted biological activities. The product name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 2-(ethanesulfinyl)benzoate
has demonstrated potential in treating neurological disorders, metabolic diseases, and other conditions associated with inflammation. strong>The ongoing research efforts aim to further elucidate its mechanisms of action, , and translate these findings into clinical applications. strong>This compound exemplifies how innovative chemical design can lead to novel therapeutic strategies that address unmet medical needs. strong>

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